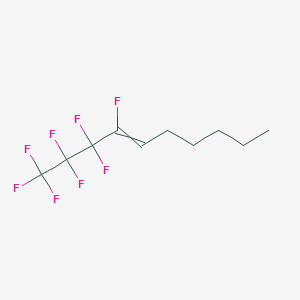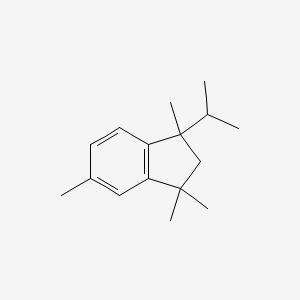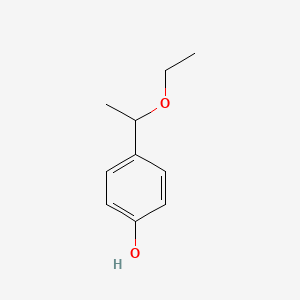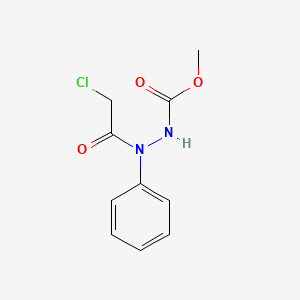
(Nona-1,3,5-trien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Nona-1,3,5-trien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a nona-1,3,5-trien-1-yl group. This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Nona-1,3,5-trien-1-yl)benzene typically involves the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a substituted benzene. The reaction is carried out under controlled temperatures, often around 130°C, to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve high-pressure cycloaddition techniques to improve the yields of the desired product. This method is advantageous for large-scale synthesis due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (Nona-1,3,5-trien-1-yl)benzene undergoes various chemical reactions, including:
Electrocyclisation: This reaction involves the formation of a new ring structure through the interaction of π-electrons.
Substitution Reactions: Common in aromatic compounds, where hydrogen atoms on the benzene ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Electrocyclisation: Typically requires heat and specific catalysts to facilitate the reaction.
Substitution Reactions: Often involve reagents like halogens, acids, or bases under controlled conditions.
Major Products:
Electrocyclisation: Leads to the formation of cyclic compounds with new stereogenic centers.
Substitution Reactions: Produces various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
(Nona-1,3,5-trien-1-yl)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential interactions with biological molecules due to its aromatic nature.
Medicine: Explored for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Nona-1,3,5-trien-1-yl)benzene involves its interaction with various molecular targets through its aromatic ring. The delocalized π-electrons in the benzene ring allow it to participate in electrophilic aromatic substitution reactions, forming stable intermediates and products . This compound can also undergo electrocyclisation, leading to the formation of new cyclic structures with unique properties .
Comparison with Similar Compounds
Benzene: The simplest aromatic hydrocarbon with a single benzene ring.
Cyclohexa-1,3,5-triene:
Comparison:
Properties
CAS No. |
90256-75-0 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
nona-1,3,5-trienylbenzene |
InChI |
InChI=1S/C15H18/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h4-14H,2-3H2,1H3 |
InChI Key |
QWKIWKRTTSHNIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


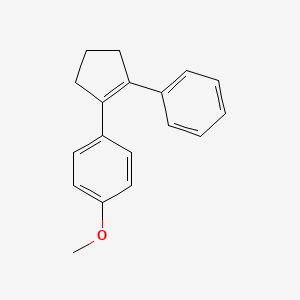
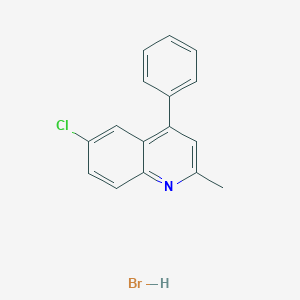
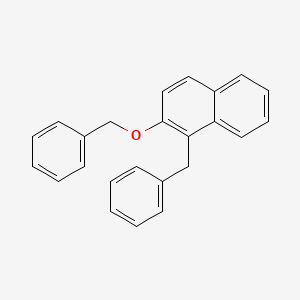
![1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14351945.png)
![2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline](/img/structure/B14351953.png)
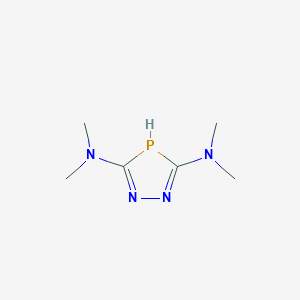
![6,6'-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2'-bipyridine](/img/structure/B14351972.png)
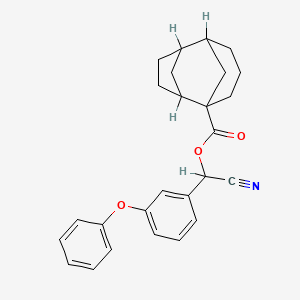

methanone](/img/structure/B14351992.png)
